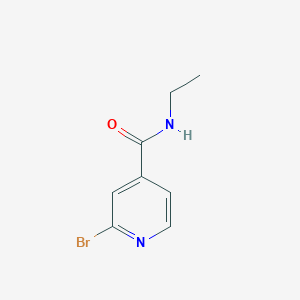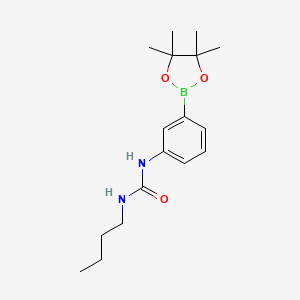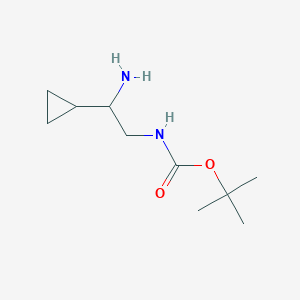
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate
Vue d'ensemble
Description
Tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate is a chemical compound with the CAS Number: 1117693-58-9 . It has a molecular weight of 200.28 and is typically found in powder form . The IUPAC name for this compound is tert-butyl 2-amino-2-cyclopropylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Enantioselective Synthesis of Carbocyclic Analogues
The compound is crucial as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution pattern in these intermediates, which is key to synthesizing analogues accurately (Ober, Marsch, Harms, & Carell, 2004).
Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of several biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound has been developed, demonstrating its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Cyclizative Atmospheric CO2 Fixation
This tert-butyl carbamate plays a role in the cyclizative fixation of atmospheric CO2. The process involves unsaturated amines and leads to the efficient formation of cyclic carbamates bearing an iodomethyl group, highlighting its environmental applications (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Synthesis of Spirocyclopropanated Analogues of Insecticides
This carbamate derivative is used to synthesize spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These derivatives are synthesized in a multi-step process, showing the versatility of this compound in developing novel insecticides (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Transformation of Amino Protecting Groups
The compound is used in the chemoselective transformation of amino protecting groups, demonstrating its utility in peptide and protein chemistry. This involves converting common amino protecting groups to novel species, which can react with various electrophiles (Sakaitani & Ohfune, 1990).
Stereoselective Synthesis of Factor Xa Inhibitors
The tert-butyl carbamate is employed in the efficient, stereoselective synthesis of 3, 4-diaminocyclohexane carboxamide stereoisomers, key intermediates in the synthesis of factor Xa inhibitors. This illustrates its importance in the development of therapeutic agents (Wang, Ma, Reddy, & Hu, 2017).
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVMTGHIUOJVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



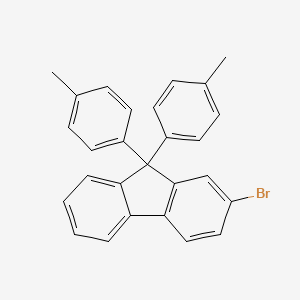
![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
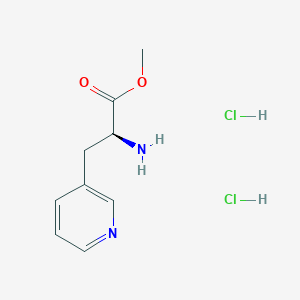
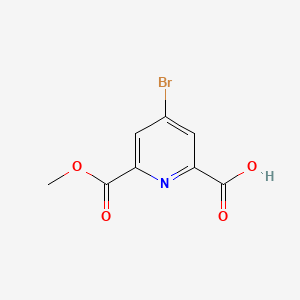
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
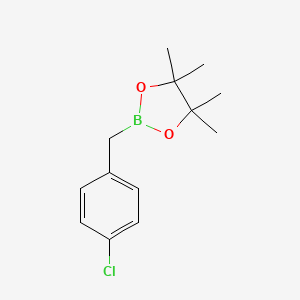
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)
